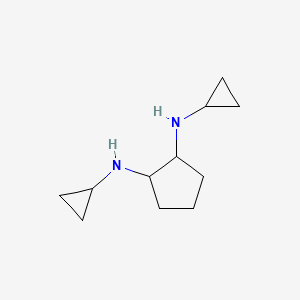![molecular formula C12H9BrN2O B14865629 6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B14865629.png)
6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a bromine atom at the 6-position, a furan ring at the 2-position, and a methyl group at the 8-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural similarity to other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine typically involves the cyclocondensation of 2,3-pyridinediamine with carboxylic acid derivatives or aldehydes. One common method includes the reaction of 6-bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine with benzyl chloride in the presence of a catalytic quantity of tetra-n-butylammonium bromide under mild conditions . Another approach involves the use of propargyl bromide and potassium carbonate in dimethylformamide (DMF) as a solvent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The furan ring and the imidazo[1,2-a]pyridine core can participate in oxidation and reduction reactions.
Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives of the furan ring or the imidazo[1,2-a]pyridine core.
Reduction Products: Reduced derivatives of the furan ring or the imidazo[1,2-a]pyridine core.
Scientific Research Applications
6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential anticancer, antituberculostatic, antimitotic, and antineuroinflammatory activities.
Pharmaceutical Chemistry: The compound serves as a scaffold for the development of new therapeutic agents.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: The compound is studied for its interactions with various biological targets and its potential as a drug candidate.
Mechanism of Action
The mechanism of action of 6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine core is known to interact with various enzymes and receptors, modulating their activity. The presence of the bromine atom and the furan ring can enhance the compound’s binding affinity and specificity towards these targets. The exact molecular targets and pathways involved depend on the specific biological activity being investigated.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(furan-2-yl)-3H-imidazo[4,5-b]pyridine: A closely related compound with similar biological activities.
2-Bromo-6-formylpyridine: Another brominated pyridine derivative with different functional groups.
Substituted Arylideneamino-5-(5-chlorobenzofuran-2-yl)-1,2,4-triazole-3-thiol Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
6-Bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of the bromine atom, furan ring, and methyl group in the imidazo[1,2-a]pyridine core makes it a valuable scaffold for drug discovery and development.
Properties
Molecular Formula |
C12H9BrN2O |
|---|---|
Molecular Weight |
277.12 g/mol |
IUPAC Name |
6-bromo-2-(furan-2-yl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C12H9BrN2O/c1-8-5-9(13)6-15-7-10(14-12(8)15)11-3-2-4-16-11/h2-7H,1H3 |
InChI Key |
VZRMEWOSLIWYOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN2C1=NC(=C2)C3=CC=CO3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


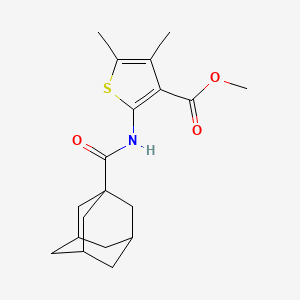
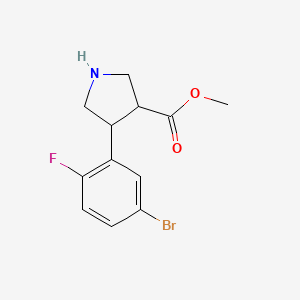
![potassium;[(E)-[2-(3-methoxyphenyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylethylidene]amino] sulfate](/img/structure/B14865556.png)
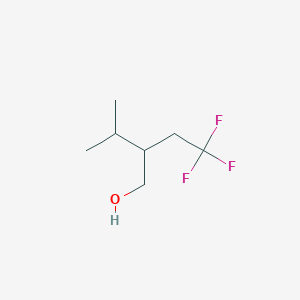
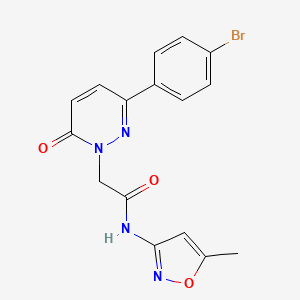
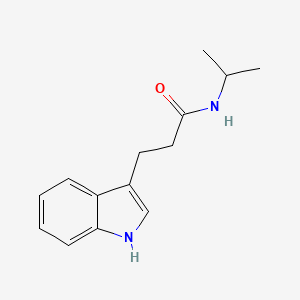
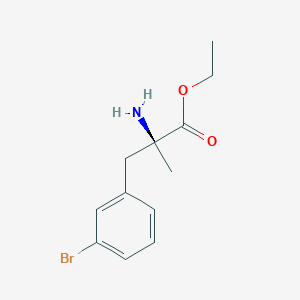
![methyl (1S,6S,8S,9R)-6-(furan-3-yl)-16-methylidene-2-oxo-3,5-dioxatetracyclo[6.5.3.01,9.04,8]hexadec-12-ene-13-carboxylate](/img/structure/B14865579.png)

![5-(Chloromethyl)-1H-pyrazolo[3,4-C]pyridine](/img/structure/B14865593.png)
![4-(Aminomethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one](/img/structure/B14865595.png)
![9-(3,4-Dimethylphenyl)-3-((2-fluorobenzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14865596.png)

